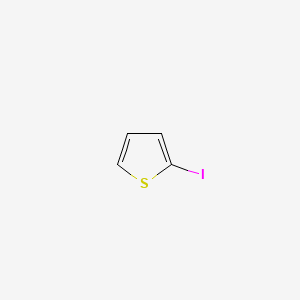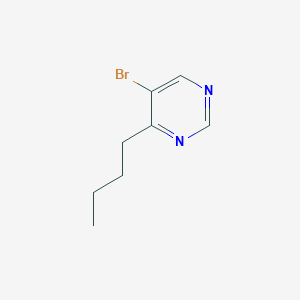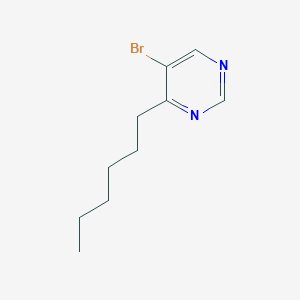
2-Iodothiophene
Descripción general
Descripción
2-Iodothiophene is an organic compound that is used in a wide range of scientific research applications. It is an important building block in the synthesis of various other organic compounds, and is used in a variety of biological and pharmacological studies.
Aplicaciones Científicas De Investigación
Photoelectron Spectrum Analysis
2-Iodothiophene (2-I-Th) has been the subject of extensive study regarding its valence shell photoelectron spectrum. Research reveals significant details about the main bands due to single-hole ionized states for both 2- and 3-iodothiophene. This includes insights into electron correlation and the breakdown of the molecular orbital model of ionization for the π1-orbital. Such studies are essential for understanding the electron structure and photochemical behavior of this compound and similar compounds (Trofimov et al., 2002).
Photoinduced Reactions in Various Solvents
The photoinduced reaction of this compound in different solvents like n-heptane, dichloromethane, and methanol has been explored. This research showed the photoproducts primarily include thiophene and small amounts of iodine, following a first-order rate law. Such studies offer a deeper understanding of the photochemistry of this compound (Herrera et al., 2011).
Plasma Polymerization
The plasma polymerization of this compound has been analyzed using various spectroscopic techniques. This study provides insights into the stoichiometry of the plasma polymer and the extent of monomer fragmentation, crucial for applications in material science (Ryan et al., 1996).
Microwave Spectrum and Nuclear Quadrupole Interaction
Investigations into the microwave spectrum of this compound have led to the determination of rotational and centrifugal distortion constants. Such studies are vital for understanding the molecular dynamics and structural properties of this compound and related molecules (Sasada et al., 1990).
Polarographic Studies
Polarographic analysis of iodothiophenes in different solvents has been conducted, providing valuable data on the electrochemical behavior and reactivity of these compounds, essential for understanding their redox properties (Brown & Krupski, 1963).
Mecanismo De Acción
Target of Action
2-Iodothiophene is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . Thiophene derivatives have been recognized for their potential as biologically active compounds . They play a crucial role in medicinal chemistry, contributing to the development of advanced compounds with a variety of biological effects . .
Result of Action
It’s known that the uv photochemistry of this compound serves as a testbed for understanding fundamental photo-induced chemical transformations in moderately complex compounds, including isomerization, ring-opening, and molecular dissociation .
Action Environment
The action of this compound is influenced by environmental factors such as light. For instance, UV light-induced dynamics in this compound have been studied . .
Safety and Hazards
Direcciones Futuras
A combined experimental-theoretical study of 268 nm UV light-induced dynamics in 2-iodothiophene (C4H3IS) has been performed . The dynamics were experimentally monitored with a femtosecond extreme ultraviolet (XUV) probe that measures iodine N-edge 4d core-to-valence transitions . This research serves as a testbed for understanding fundamental photoinduced transformations in moderately complex compounds, including isomerization, ring-opening, and molecular dissociation .
Análisis Bioquímico
Biochemical Properties
2-Iodothiophene plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is used as a monomer in the preparation of thin conductive films via plasma polymerization . In biochemical contexts, this compound interacts with enzymes and proteins involved in oxidative and reductive processes. The iodine atom in this compound can participate in halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The iodine atom can form halogen bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. The binding interactions of this compound with biomolecules are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo photodegradation when exposed to UV light, leading to the formation of reactive intermediates . These intermediates can have different biochemical activities compared to the parent compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation and reduction, catalyzed by enzymes such as cytochrome P450 . In phase II reactions, this compound can be conjugated with glucuronic acid or glutathione, facilitating its excretion from the body. These metabolic pathways are essential for the detoxification and elimination of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of this compound within cells is crucial for its activity and function, as it determines the accessibility of target biomolecules and the efficiency of biochemical reactions .
Propiedades
IUPAC Name |
2-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMNSWDOJCBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063026 | |
| Record name | Thiophene, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3437-95-4 | |
| Record name | 2-Iodothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003437954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-IODOTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Iodothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4KJ38KVA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-iodothiophene?
A1: this compound has the molecular formula C4H3IS and a molecular weight of 210.06 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize this compound. [] Additionally, studies have investigated its valence shell photoelectron spectrum using synchrotron radiation and high-resolution photoelectron spectroscopy. [, ] These techniques provide insights into the compound's structure, bonding, and electronic properties.
Q3: How is this compound utilized in cross-coupling reactions?
A3: this compound serves as a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. [, ] It reacts with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to form substituted alkynes. This reaction is particularly useful for synthesizing conjugated polymers and organic semiconductors. [, ]
Q4: Can you elaborate on the role of this compound in synthesizing substituted thiophenes?
A4: Researchers utilize this compound as a starting material to create a variety of substituted thiophenes through reactions like halogen-metal exchange and electrophilic aromatic substitution. For instance, reacting this compound with n-butyllithium generates 2-thienyllithium, a versatile intermediate for further functionalization. []
Q5: How is this compound employed in polymer chemistry?
A5: this compound acts as a monomer in the synthesis of polythiophenes, a class of conducting polymers with applications in organic electronics and optoelectronics. [, ] The iodine atom can be further functionalized or removed after polymerization to fine-tune the polymer's properties.
Q6: What happens when this compound is exposed to UV light?
A6: Upon absorption of UV light, this compound undergoes C–I bond fission. [, , ] This process can occur via both direct and indirect dissociation pathways, leading to the formation of a thienyl radical and an iodine atom. [] The dynamics of this photodissociation have been studied using techniques like resonance Raman spectroscopy and time-resolved extreme ultraviolet (XUV) ionization. [, , ]
Q7: How has computational chemistry been used to study this compound?
A8: Computational methods like density functional theory (DFT) calculations have been utilized to investigate the electronic structure, excitation energies, and potential energy surfaces of this compound. [] These calculations provide valuable insights into the compound's photochemical behavior, including the mechanisms of photodissociation and the nature of the excited states involved. []
Q8: What is known about the stability of this compound?
A9: this compound is sensitive to light and should be stored in the dark. [] It can undergo decomposition upon prolonged exposure to air and moisture. Proper handling and storage under inert atmosphere are recommended to maintain its purity and stability.
Q9: Are there studies on the material compatibility of this compound?
A10: Research has focused on incorporating this compound into various materials, including polymers. [, ] For example, its incorporation into methyl methacrylate copolymers for potential use in bone and dental cements has been explored. [] Understanding the compatibility and long-term stability of this compound within these materials is crucial for developing successful applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)





![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)